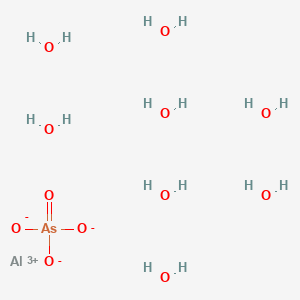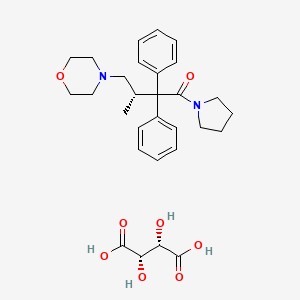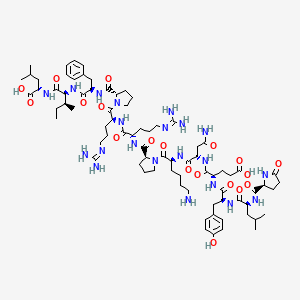
6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Vue d'ensemble
Description
6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a chemical compound with the linear formula C10H4F2N2O . It has a molecular weight of 206.15 . The compound is typically stored at temperatures between 2-8°C and appears as a white to yellow solid .
Molecular Structure Analysis
The IUPAC name for this compound is 6,7-difluoro-4-oxo-1,4-dihydro-3-quinolinecarbonitrile . The InChI code is 1S/C10H4F2N2O/c11-7-1-6-9(2-8(7)12)14-4-5(3-13)10(6)15/h1-2,4H,(H,14,15) .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 206.15 . The compound is typically stored at temperatures between 2-8°C .Applications De Recherche Scientifique
Fluoroquinolones Synthesis
The compound is a part of the fluoroquinolones family, which are known for their antibacterial properties . The synthesis of fluoroquinolones involves various structural modifications, including the incorporation of substituents into 1–8 positions or annelation .
Antibacterial Applications
Fluoroquinolones, including 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, exhibit a high level of antibacterial activity and a wide spectrum surpassing many antibiotics . They inhibit bacterial DNA-gyrase, affecting bacteria reproduction .
Treatment of Resistant Infections
Fluoroquinolones have a specific mechanism of action, different from antibiotics and other groups of antibacterials, which allows them to treat infectious diseases caused by strains resistant to many other classes of antibacterials .
Fluorescence Enhancement
6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile can be used as a fluorescence enhancement-type derivatizing reagent for amino compounds . It reacts with aliphatic primary amino compounds to afford strong fluorescent derivatives having high photo-and thermo-stabilities .
Analytical Chemistry
The compound can be used in analytical chemistry for the sensitive determination of amino compounds without separating the unreacted reagent . This is particularly useful in various research fields including biochemistry, clinical chemistry, and environmental chemistry .
Pharmaceutical Intermediates
6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile can be used as an intermediate in the synthesis of pharmaceuticals . For example, it can be used in the synthesis of fluoroquinolone antibacterials .
Safety and Hazards
The compound is labeled with an exclamation mark pictogram, indicating that it may pose certain hazards . The hazard statements include H302, which suggests that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mécanisme D'action
Target of Action
The primary target of 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is currently unknown
Mode of Action
It is suggested that the compound may interact with its targets in a manner similar to other quinoline derivatives .
Biochemical Pathways
Without specific knowledge of the compound’s target, it is challenging to summarize the affected biochemical pathways and their downstream effects
Result of Action
The molecular and cellular effects of 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile’s action are currently unknown
Propriétés
IUPAC Name |
6,7-difluoro-4-oxo-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F2N2O/c11-7-1-6-9(2-8(7)12)14-4-5(3-13)10(6)15/h1-2,4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZLRZBATVGDHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)NC=C(C2=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640859 | |
| Record name | 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
CAS RN |
957137-97-2 | |
| Record name | 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Benzamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid](/img/structure/B1629543.png)

![2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine](/img/structure/B1629545.png)
![1,2,3,4-Tetrahydrocyclopenta[b]indole-2-carboxylic acid](/img/structure/B1629547.png)

![N-(Quinolin-8-yl)-4-(exo-4-aza-3,5-dioxotricyclo[5.2.1.02,6]oct-8-en-4-yl)benzamide](/img/structure/B1629552.png)




